3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Overview
Description
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne is a fluorinated alkyne compound characterized by its high fluorine content. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms and a triple bond, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropene with acetylene under controlled conditions to form the desired alkyne. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of fluorinated alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Its unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is employed in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms can influence the reactivity and stability of the compound, making it a potent inhibitor or activator of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne can be compared with other fluorinated compounds, such as:
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene: This compound has a similar fluorinated structure but includes a bromine atom, which can alter its reactivity and applications.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol: This compound contains additional fluorine atoms and hydroxyl groups, making it useful in different chemical reactions and applications.
1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene: This compound has a similar fluorinated backbone but includes a different arrangement of fluorine atoms, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a triple bond, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQDLURMUVDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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